(Z)-2-(3-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a fluorinated benzofuran derivative. Benzofurans are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with 6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one in the presence of a base catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine: The compound has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. Its anticancer properties are due to its ability to induce apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Benzofuran-3(2H)-one: A closely related compound with similar biological activities.
Fluorinated Benzofurans: Other fluorinated derivatives with varying substituents.
Non-fluorinated Benzofurans: Benzofurans without fluorine atoms, which may have different biological activities.
Uniqueness: The presence of the fluorine atom in this compound enhances its biological activity compared to non-fluorinated benzofurans. The specific substituents on the benzofuran ring also contribute to its unique properties.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-13(2)8-9-23-16-6-7-17-18(12-16)24-19(20(17)22)11-14-4-3-5-15(21)10-14/h3-8,10-12H,9H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMIQOGWNPOPL-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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